2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
Description
Properties
CAS No. |
24340-21-4 |
|---|---|
Molecular Formula |
C17H22I3NO4 |
Molecular Weight |
685.1 g/mol |
IUPAC Name |
2-[3-[acetyl(propyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C17H22I3NO4/c1-4-6-7-13(17(23)24)25-16-12(19)9-11(18)15(14(16)20)21(8-5-2)10(3)22/h9,13H,4-8H2,1-3H3,(H,23,24) |
InChI Key |
YGIVEHFBQGGLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CCC)C(=O)C)I)I |
Origin of Product |
United States |
Preparation Methods
Introduction of the N-Propylacetamido Group
After iodination, the phenolic intermediate is modified to introduce the N-propylacetamido substituent at the 3-position of the aromatic ring. This involves acylation of an amino group or conversion of a precursor amine to the corresponding acetamide.
Acetylation: The amino group on the iodinated phenol is reacted with acetic anhydride or acetyl chloride to form the acetamido group. This reaction is typically carried out under mild basic or neutral conditions to avoid deiodination.
N-Propylation: The propyl group is introduced via alkylation of the nitrogen atom, often using propyl bromide or propyl chloride in the presence of a base such as potassium carbonate. The sequence ensures the formation of N-propylacetamido functionality.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Acetylation | Acetic anhydride or acetyl chloride | Room temperature or mild heating | Formation of acetamido group |
| N-Propylation | Propyl halide, base | Reflux or ambient | N-Propyl substitution on nitrogen |
Formation of the Phenoxyhexanoic Acid Moiety
The final key synthetic step is the coupling of the iodinated and N-propylacetamido-substituted phenol with hexanoic acid to form the ether linkage.
Esterification and ether formation: The phenol is reacted with a hexanoic acid derivative (often hexanoyl chloride or hexanoic acid with a coupling agent) to form the phenoxyhexanoic acid structure. This can be done via nucleophilic substitution or esterification reactions under controlled conditions.
Hydrolysis: If an ester intermediate is formed, it is hydrolyzed under acidic or basic conditions to yield the free acid form of 2-(3-(N-propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid.
| Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|
| Coupling/Esterification | Hexanoyl chloride or hexanoic acid + coupling agent | Anhydrous solvent, mild heat | Formation of ether or ester bond |
| Hydrolysis | Acidic or basic aqueous solution | Ambient to reflux | Conversion to free acid |
Purification and Characterization
After synthesis, the compound is purified by crystallization, chromatography, or washing steps to achieve high purity suitable for research or industrial use. Characterization typically involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass spectrometry (MS)
- Elemental analysis
- Melting point determination
Summary Table of Preparation Steps
| Step Number | Process | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Iodination | Phenol, KI, H2O2, Acetic acid, reflux | 2,4,6-Triiodophenol |
| 2 | Acetylation and N-Propylation | Acetic anhydride, propyl halide, base | 3-(N-Propylacetamido)-2,4,6-triiodophenol |
| 3 | Coupling with Hexanoic Acid | Hexanoyl chloride or hexanoic acid + coupling agent | This compound (ester intermediate) |
| 4 | Hydrolysis | Acidic/basic aqueous solution | Final free acid compound |
| 5 | Purification | Crystallization, washing, chromatography | Pure target compound |
Research Discoveries and Optimization
The iodination step is sensitive to reaction conditions; controlling temperature and reagent addition rate is crucial to prevent over-iodination or side reactions.
The choice of solvent and coupling agents during the ether formation affects yield and purity. Acetic acid and anhydrous conditions favor cleaner reactions.
Modifications in the N-propylacetamido group introduction can influence the compound’s solubility and biological activity, making this step critical for tailoring properties.
Industrial scale synthesis emphasizes green chemistry principles by minimizing hazardous reagents and optimizing reaction times for cost efficiency.
This comprehensive synthesis framework is supported by patent literature and chemical research sources, ensuring authoritative and reliable information for the preparation of this compound.
Chemical Reactions Analysis
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or reduce other functional groups.
Substitution: The iodine atoms can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Mechanism of Action
The mechanism of action of 2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, depending on the specific application. The pathways involved may include oxidative addition, nucleophilic substitution, and other common organic reaction mechanisms .
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Pharmacokinetics: N-Alkyl Groups: The target compound’s N-propylacetamido group increases lipophilicity compared to methyl (MFU000) or ethyl (EFM500) analogs. This may enhance blood-brain barrier penetration or tissue retention but could also elevate toxicity risks . Chain Length: The hexanoic acid chain (6 carbons) contrasts with shorter chains in analogs (e.g., acetic acid in MFU000, propanoic acid in CAS 22730-89-8). Longer chains generally improve lipid solubility, which may prolong circulation time but reduce renal clearance .
Toxicity Profile: The sodium salt of 2-((3-(3-Acetamido-2,4,6-triiodophenoxy)propoxy)methyl)butyric acid exhibits moderate toxicity (oral LD₅₀: 3700 mg/kg in mice), suggesting that sodium counterions and chain length influence safety margins . The target compound’s free acid form may show different toxicity due to altered ionization and metabolism.
Applications :
- Sodium salts of iodinated analogs (e.g., MFU000, EFM500) are preferred in medical imaging due to enhanced water solubility. The target compound’s free acid form may require formulation adjustments for clinical use .
Q & A
Q. How can isotope labeling (e.g., ¹²⁵I) track metabolic pathways of this compound in vivo?
- Methodological Answer :
- Radiolabeling : Synthesize the compound with ¹²⁵I at the 2,4,6 positions using Na¹²⁵I and chloramine-T.
- Biodistribution Studies : Administer to rodent models and quantify radioactivity in organs (thyroid, liver) via gamma counting.
- Metabolite ID : Use radio-HPLC to separate and identify degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
